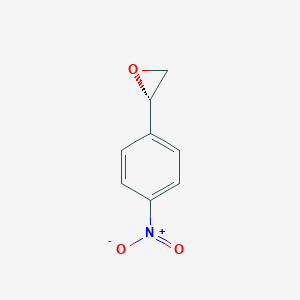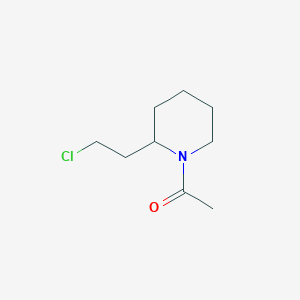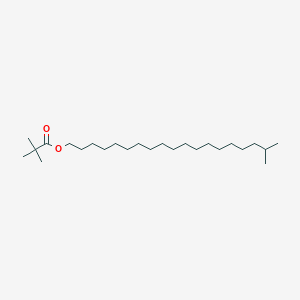
18-Methylnonadecyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methylnonadecyl 2,2-dimethylpropanoate is a synthetic compound that belongs to the group of pheromones. It is commonly used in scientific research as a tool for studying insect behavior and ecology. This compound is known to be an effective attractant for several insect species, including the red palm weevil, the peach fruit fly, and the grapevine moth.
Mécanisme D'action
The mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate is not fully understood. However, it is believed that this compound acts as a pheromone, which is a chemical signal that is used by insects to communicate with each other. Insects use pheromones to attract mates, mark territories, and signal danger. 18-Methylnonadecyl 2,2-dimethylpropanoate is believed to mimic the natural pheromones produced by insects, which makes it an effective attractant.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 18-Methylnonadecyl 2,2-dimethylpropanoate on insects are not well understood. However, it is believed that this compound acts on the olfactory system of insects, which is responsible for detecting and processing chemical signals. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in traps has been shown to reduce insect populations, which suggests that this compound may have a negative impact on insect reproduction and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments offers several advantages. This compound is easy to synthesize, and it is relatively inexpensive compared to other pheromones. Additionally, 18-Methylnonadecyl 2,2-dimethylpropanoate is an effective attractant for several insect species, which makes it a useful tool for studying insect behavior and ecology. However, there are also limitations to the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments. The effects of this compound on non-target species are not well understood, which could lead to unintended consequences. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in field experiments may be limited by environmental factors, such as temperature and humidity.
Orientations Futures
There are several future directions for the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research. One potential application is the development of more effective traps for monitoring and controlling insect populations. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with other attractants may lead to the development of more targeted pest control strategies. Further research is also needed to better understand the biochemical and physiological effects of this compound on insects and non-target species. Finally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with genetic engineering techniques may lead to the development of novel pest control strategies.
Méthodes De Synthèse
The synthesis of 18-Methylnonadecyl 2,2-dimethylpropanoate involves the reaction of 18-methylnonadecanol with 2,2-dimethylpropanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a fruity odor.
Applications De Recherche Scientifique
The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research is primarily focused on the study of insect behavior and ecology. This compound is known to be an effective attractant for several insect species, and it is commonly used in traps to monitor and control insect populations. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research has led to a better understanding of insect behavior, mating patterns, and population dynamics.
Propriétés
Numéro CAS |
137028-15-0 |
|---|---|
Nom du produit |
18-Methylnonadecyl 2,2-dimethylpropanoate |
Formule moléculaire |
C25H50O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
18-methylnonadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-23(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
Clé InChI |
HLPUIYHSLAVSHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Autres numéros CAS |
125496-22-2 |
Pictogrammes |
Irritant |
Synonymes |
ISOARACHIDYL NEOPENTANOATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



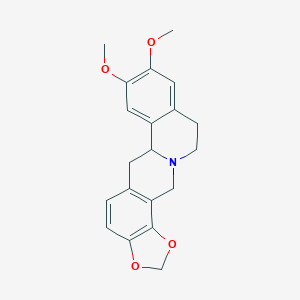
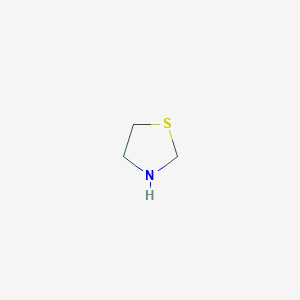
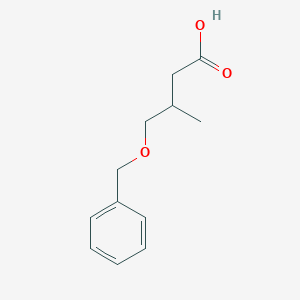
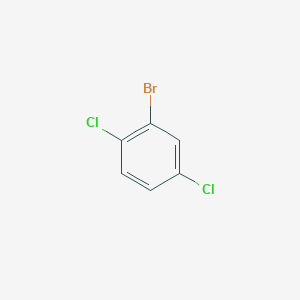
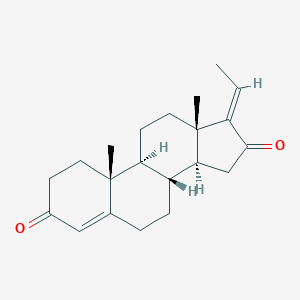
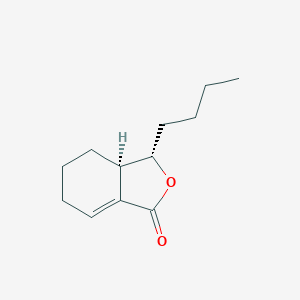
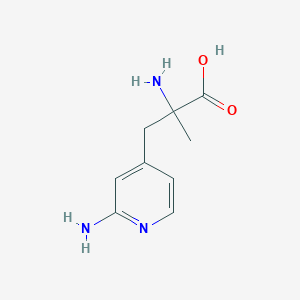
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
